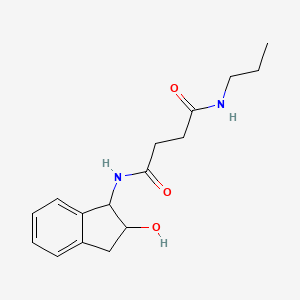![molecular formula C13H13F2NO3 B6640660 2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640660.png)
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFHCB and is a derivative of the natural product, shikimic acid. DFHCB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of DFHCB is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cellular processes such as DNA replication and protein synthesis. DFHCB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
DFHCB has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, DFHCB has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFHCB in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, DFHCB has been found to exhibit low toxicity, making it a safe candidate for further research. However, one limitation of using DFHCB in lab experiments is its limited solubility in water, which may limit its potential applications in certain assays.
Direcciones Futuras
There are several future directions for research involving DFHCB. One potential avenue of research is the development of new cancer therapies based on DFHCB's anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of DFHCB and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Finally, the development of new synthetic methods for the production of DFHCB may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of DFHCB involves a multi-step process that begins with the conversion of shikimic acid to its methyl ester derivative. This is followed by the introduction of a fluorine atom at the 2 and 4 positions of the benzene ring using a nucleophilic substitution reaction. The final step involves the introduction of a hydroxyl group at the 6 position of the benzene ring using a palladium-catalyzed coupling reaction.
Aplicaciones Científicas De Investigación
DFHCB has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer therapies. In a recent study, DFHCB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, DFHCB has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c14-8-4-10(15)12(11(18)5-8)13(19)16-9-2-1-7(3-9)6-17/h1-2,4-5,7,9,17-18H,3,6H2,(H,16,19)/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLXSMOATUFKBU-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)C2=C(C=C(C=C2F)F)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)C2=C(C=C(C=C2F)F)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

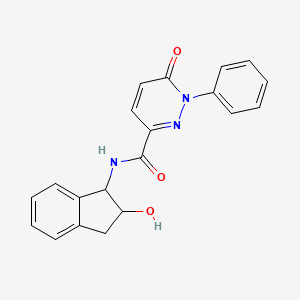
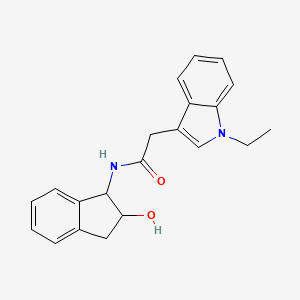
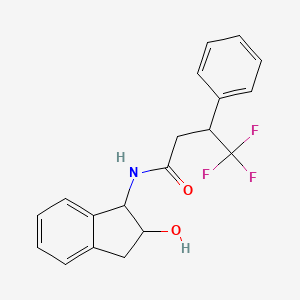
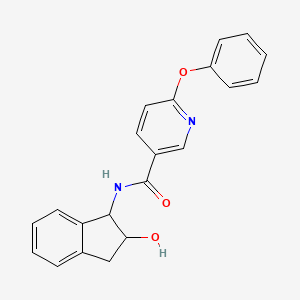
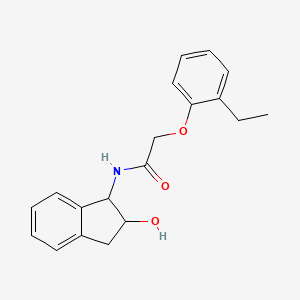
![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)


![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6640651.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
![1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide](/img/structure/B6640658.png)
